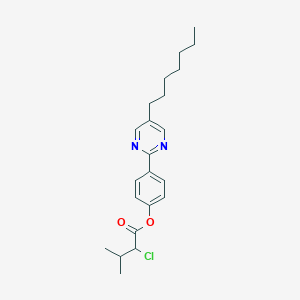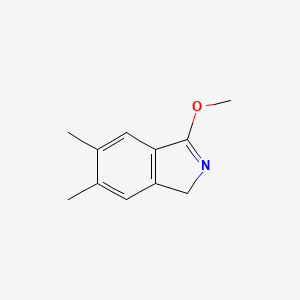![molecular formula C12H8N4O6S B14317921 4-[(2,4-Dinitrophenyl)sulfanyl]-3-nitroaniline CAS No. 112725-09-4](/img/structure/B14317921.png)
4-[(2,4-Dinitrophenyl)sulfanyl]-3-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2,4-Dinitrophenyl)sulfanyl]-3-nitroaniline is an organic compound characterized by the presence of nitro groups and a sulfanyl linkage. This compound is part of the dinitrophenyl family, known for their applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,4-Dinitrophenyl)sulfanyl]-3-nitroaniline typically involves the reaction of 2,4-dinitrophenylsulfanyl chloride with 3-nitroaniline under controlled conditions. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[(2,4-Dinitrophenyl)sulfanyl]-3-nitroaniline undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Addition-Elimination: The compound can react with aldehydes and ketones to form hydrazones or oximes.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as thiols or amines.
Addition-Elimination: Brady’s reagent (2,4-dinitrophenylhydrazine in methanol and sulfuric acid).
Major Products Formed
Reduction: Formation of 4-[(2,4-diaminophenyl)sulfanyl]-3-nitroaniline.
Substitution: Formation of various substituted anilines.
Addition-Elimination: Formation of 2,4-dinitrophenylhydrazones or oximes.
Scientific Research Applications
4-[(2,4-Dinitrophenyl)sulfanyl]-3-nitroaniline has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other complex organic molecules.
Biology: Employed in biochemical assays to study enzyme activities and protein interactions.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(2,4-Dinitrophenyl)sulfanyl]-3-nitroaniline involves its interaction with biological molecules through its nitro and sulfanyl groups. These functional groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activities. The compound can also act as a protonophore, disrupting proton gradients across biological membranes and affecting cellular energy production.
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenol: Known for its use as a metabolic stimulant and uncoupling agent in biochemical studies.
2,4-Dinitrophenylhydrazine: Used in the identification of carbonyl compounds through the formation of hydrazones.
S-(2,4-Dinitrophenyl)glutathione: Involved in detoxification processes in biological systems.
Uniqueness
4-[(2,4-Dinitrophenyl)sulfanyl]-3-nitroaniline is unique due to its combination of nitro and sulfanyl groups, which confer distinct reactivity and applications compared to other dinitrophenyl compounds
Properties
CAS No. |
112725-09-4 |
|---|---|
Molecular Formula |
C12H8N4O6S |
Molecular Weight |
336.28 g/mol |
IUPAC Name |
4-(2,4-dinitrophenyl)sulfanyl-3-nitroaniline |
InChI |
InChI=1S/C12H8N4O6S/c13-7-1-3-11(9(5-7)15(19)20)23-12-4-2-8(14(17)18)6-10(12)16(21)22/h1-6H,13H2 |
InChI Key |
ADKGZOAAANVGJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)[N+](=O)[O-])SC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


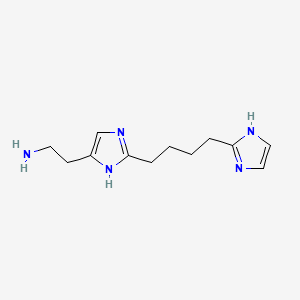
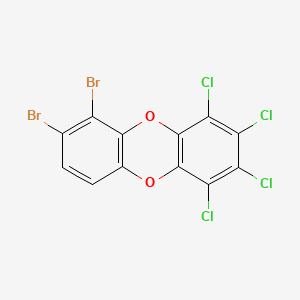
![2-[2-(2-Nitrophenyl)ethenyl]-1-phenylquinolin-1-ium perchlorate](/img/structure/B14317866.png)
![1-[2-(Methylsulfanyl)phenyl]-2-(triphenyl-lambda~5~-phosphanylidene)propan-1-one](/img/structure/B14317876.png)

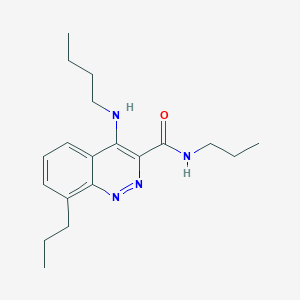
![3-(6-Methyloctyl)-6-[(4-octylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14317887.png)
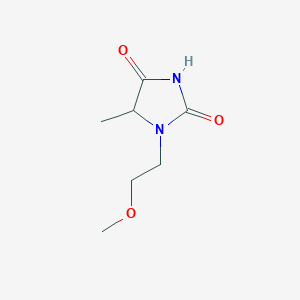
![Bis{2-[(dimethylamino)methyl]phenyl}methanone](/img/structure/B14317899.png)

